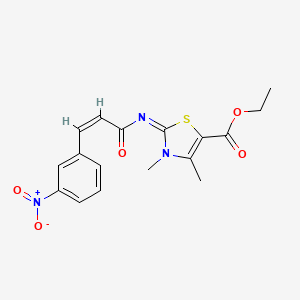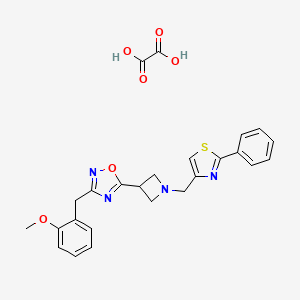
3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C25H24N4O6S and its molecular weight is 508.55. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Azetidinone Formation and Beta-Lactam Reactions : Research involving beta-lactam and azetidinone compounds, closely related to the chemical structure , explores the mechanisms and outcomes of their reactions. For instance, a study delved into the thermolysis of a spiro-fused beta-lactam oxadiazoline precursor, highlighting complex reaction pathways that did not follow expected routes to azetinone but instead led to various rearrangement products. This study provides insight into the intricate behaviors of these compounds under specific conditions (Zoghbi & Warkentin, 1992).
Crystal Packing of Methoxybenzyl Oxadiazoles : Understanding the solid-state arrangement of methoxybenzyl oxadiazoles contributes to our comprehension of their potential applications. Investigations into the crystal and molecular structures of these compounds revealed differences in their molecular packing arrangements, influenced by their shapes and the nature of their substituents. Such studies can aid in designing materials with desired physical properties (Khan et al., 2014).
Biological Activities and Applications
Enzyme Inhibition : Novel heterocyclic compounds derived from structures similar to 3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate have been synthesized and evaluated for their potential as enzyme inhibitors. These studies are crucial for the development of new therapeutic agents, as enzyme inhibition can play a significant role in treating various diseases (Bekircan et al., 2015).
Quantum Chemical Calculations : Quantum chemical studies on related compounds provide valuable insights into their electronic structures and chemical reactivities. Such analyses are essential for predicting the behavior of these compounds in various environments and for designing molecules with optimized properties for specific applications (Kotan & Yuksek, 2021).
Antimicrobial and Antifungal Screening : The synthesis of thiazolidinone and oxadiazole derivatives incorporating the phenylthiazole structure has shown promising results in antimicrobial and antifungal screenings. This research indicates the potential of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Desai et al., 2013).
Propiedades
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-[1-[(2-phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S.C2H2O4/c1-28-20-10-6-5-9-17(20)11-21-25-22(29-26-21)18-12-27(13-18)14-19-15-30-23(24-19)16-7-3-2-4-8-16;3-1(4)2(5)6/h2-10,15,18H,11-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFAVGKPQUAZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)CC4=CSC(=N4)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2680716.png)

![2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680719.png)
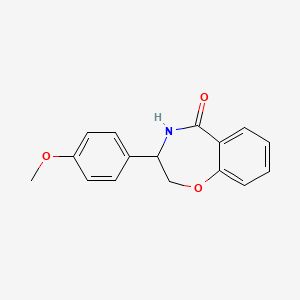
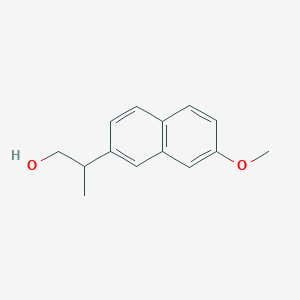
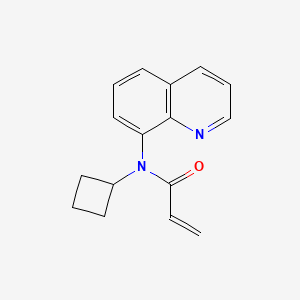

![(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2680725.png)
![Methyl 3-(benzo[d]thiazole-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2680727.png)
![2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2680728.png)

![[2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine](/img/structure/B2680731.png)
![7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2680732.png)
